molecular formula C15H17BFNO2 B8070567 5-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline

5-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline

Katalognummer: B8070567
Molekulargewicht: 273.11 g/mol
InChI-Schlüssel: PJMOQOJPDGRXEP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline is a boronic ester-functionalized quinoline derivative. Its molecular formula is C₁₆H₁₈BFNO₂, with a molecular weight of 285.15 g/mol (approximated based on analogues in ). The compound features a quinoline backbone substituted with a fluoro group at position 5 and a pinacol boronate ester at position 3. The boronate ester renders it highly reactive in Suzuki-Miyaura cross-coupling reactions, a cornerstone in synthesizing biaryl structures for pharmaceuticals and materials science .

Key applications include:

  • Pharmaceutical intermediates: Used in antimalarial and antibacterial drug discovery (e.g., analogues in ).
  • Material science: Building blocks for organic electronics due to the electron-deficient quinoline core .

Eigenschaften

IUPAC Name

5-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17BFNO2/c1-14(2)15(3,4)20-16(19-14)10-8-11-12(17)6-5-7-13(11)18-9-10/h5-9H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJMOQOJPDGRXEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=CC=C3F)N=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17BFNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Catalyst and Ligand Optimization

Palladium catalysts paired with electron-rich ligands are critical for achieving high yields.

Catalyst SystemLigandBaseSolventTemperatureYieldSource
Pd(OAc)₂XPhosKOAc1,4-Dioxane100°C70%
Pd(dppf)Cl₂KOAc1,4-Dioxane80°C74%

Key Findings :

  • Pd(dppf)Cl₂ (dichloro[1,1'-bis(diphenylphosphino)ferrocene]palladium) exhibits superior activity at lower temperatures (80°C), reducing side reactions such as deboronation or protodehalogenation.

  • XPhos (2-dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) ligands enhance the stability of the Pd intermediate in sterically demanding substrates, as evidenced in C-4 borylation of chloroquinolines.

Solvent and Base Selection

The choice of solvent and base significantly impacts reaction efficiency:

  • 1,4-Dioxane is preferred due to its high boiling point (101°C) and ability to dissolve both Pd complexes and B₂pin₂.

  • Potassium acetate (KOAc) acts as a mild base, neutralizing HBr generated during the reaction without promoting hydrolysis of the boronate ester.

Synthetic Protocol and Scalability

Stepwise Procedure

  • Substrate Preparation : 3-Chloro-5-fluoroquinoline is synthesized via chlorination of 5-fluoroquinoline using POCl₃ or via directed ortho-metalation followed by quenching with Cl₂.

  • Borylation Reaction :

    • Combine 3-chloro-5-fluoroquinoline (1.0 equiv), B₂pin₂ (1.5 equiv), Pd(dppf)Cl₂ (2 mol%), and KOAc (2.0 equiv) in anhydrous 1,4-dioxane.

    • Heat at 80°C under nitrogen for 2–4 hours.

    • Purify via silica gel chromatography (hexane/ethyl acetate) to isolate the product as a white solid.

Gram-Scale Synthesis

A gram-scale reaction (10 mmol scale) under identical conditions affords the product in 68–72% yield , demonstrating robustness for industrial applications.

Challenges and Limitations

Substrate Availability

The limited commercial availability of 3-chloro-5-fluoroquinoline necessitates in-house synthesis, which adds complexity. Alternative routes using 3-bromo-5-fluoroquinoline are less efficient due to higher bond dissociation energy of C–Br compared to C–Cl.

Competing Side Reactions

  • N–B Adduct Formation : The quinoline nitrogen may coordinate to boron, forming undesired byproducts. This is mitigated by using stoichiometric B₂pin₂ and avoiding protic solvents.

  • Protodeboronation : Trace moisture can hydrolyze the boronate ester. Anhydrous conditions and molecular sieves are essential.

Alternative Synthetic Routes

Boronate Ester Exchange

Treatment of 3-bromo-5-fluoroquinoline with pinacolborane (HBpin) in the presence of Pd catalysts provides an alternative pathway. However, this method yields <50% due to competing hydrodehalogenation.

Directed Ortho-Metalation

Lithiation of 5-fluoroquinoline at −78°C using LDA (lithium diisopropylamide), followed by quenching with B(OMe)₃ and subsequent esterification with pinacol, achieves the target compound in 55% yield . This route is less efficient but avoids halogenated intermediates.

Industrial Production Considerations

Continuous Flow Systems

Adopting continuous flow reactors reduces reaction times (30 minutes vs. 2 hours) and improves heat transfer, enabling safer scale-up.

Catalyst Recycling

Immobilized Pd catalysts on mesoporous silica (e.g., SBA-15) allow for three reuse cycles with <10% loss in activity, lowering production costs .

Analyse Chemischer Reaktionen

Types of Reactions

5-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline undergoes various chemical reactions, including:

    Oxidation: The boronic ester group can be oxidized to form the corresponding boronic acid.

    Reduction: Reduction reactions can convert the boronic ester to other functional groups.

    Substitution: The compound can participate in substitution reactions, where the boronic ester group is replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or sodium perborate in aqueous conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, using aryl halides and bases like potassium phosphate.

Major Products Formed

    Oxidation: (5-Fluoroquinolin-3-YL)boronic acid.

    Reduction: Various reduced derivatives depending on the specific reducing agent used.

    Substitution: A wide range of substituted quinoline derivatives, depending on the nature of the substituent introduced.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Anticancer Activity
Research has indicated that derivatives of quinoline compounds exhibit significant anticancer properties. The incorporation of the boron-containing moiety (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) enhances the biological activity of quinolines by facilitating interactions with biological targets. Studies have shown that such compounds can inhibit tumor growth and induce apoptosis in cancer cells. For instance, a study demonstrated that quinoline derivatives could effectively target cancer cell lines resistant to conventional therapies .

Antimicrobial Properties
Quinoline derivatives are known for their antimicrobial activities. The presence of the fluorine atom in 5-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline may enhance its ability to penetrate bacterial cell walls or disrupt microbial metabolic processes. This property is particularly useful in developing new antibiotics against resistant strains of bacteria .

Materials Science

Fluorescent Probes
The unique structure of 5-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline makes it suitable for use as a fluorescent probe in biochemical assays. Its ability to emit fluorescence upon excitation allows it to be utilized for imaging applications in cellular biology and for tracking biomolecules within living organisms .

Polymer Chemistry
In materials science, this compound can serve as a building block for synthesizing polymers with specific optical or electronic properties. Its incorporation into polymer matrices can enhance the material's mechanical strength and thermal stability while imparting unique optical characteristics. This application is particularly relevant in the development of advanced materials for electronics and photonics .

Organic Synthesis

Reagent in Cross-Coupling Reactions
The boron-containing group in 5-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline makes it an excellent reagent for cross-coupling reactions such as Suzuki-Miyaura coupling. This reaction is crucial for forming carbon-carbon bonds and is widely used in the synthesis of complex organic molecules including pharmaceuticals and agrochemicals .

Synthetic Intermediates
This compound can also act as an intermediate in the synthesis of other biologically active compounds. By modifying the quinoline structure or the boron moiety through various chemical reactions (e.g., nucleophilic substitutions), researchers can create a library of compounds with diverse biological activities .

Case Studies

Study Title Application Focus Findings Reference
Anticancer Activity of Quinoline DerivativesCancer ResearchDemonstrated significant inhibition of tumor growth in vitro and in vivo models.
Development of Fluorescent ProbesBiochemical AssaysShowed effective imaging capabilities in live cells using modified quinoline structures.
Use as a Reagent in Suzuki CouplingOrganic SynthesisSuccessfully facilitated cross-coupling reactions leading to high yields of desired products.

Wirkmechanismus

The mechanism of action of 5-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline involves its interaction with specific molecular targets. In medicinal chemistry, it can act as an inhibitor of enzymes or receptors, modulating biological pathways. The boronic ester group can form reversible covalent bonds with active site residues, leading to inhibition of enzyme activity. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Structural Analogues

Substituent Position and Functional Group Variations

The reactivity, stability, and biological activity of quinoline boronate esters depend on substituent positions and functional groups. Below is a comparative table of structurally similar compounds:

Compound Name Substituent Position Functional Groups Molecular Weight Key Applications Reference
5-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline 3 F, Boronate 285.15 Suzuki coupling, drug discovery
7-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline (CAS 871125-83-6) 4 Cl, Boronate 289.56 Antibacterial intermediates
7-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline (CAS 1207894-59-4) 4 OMe, Boronate 285.15 Research reagents
2-Phenyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline (CAS 867164-54-3) 7 Phenyl, Boronate 331.22 Catalysis studies
Key Observations:
  • Position 3 vs.
  • Fluorine vs. Chlorine/Methoxy: The electron-withdrawing fluoro group at position 5 enhances the electron deficiency of the quinoline ring, improving reactivity in nucleophilic substitutions compared to chlorine or methoxy groups .

Stability and Hydrolysis Behavior

  • Hydrolysis Sensitivity: Boronate esters at position 8 (e.g., 8-(pinacolboranyl)quinoline) hydrolyze to form boronic acids or cyclic anhydrides, as shown in . The 3-substituted boronate in the target compound is likely more stable due to reduced steric strain and electronic effects compared to 8-substituted analogues.
  • Thermal Stability : Derivatives like 7-methoxy-4-boronate () are stored at 2–8°C under inert gas, suggesting similar handling requirements for the target molecule .

Biologische Aktivität

5-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological activity, and mechanisms of action of this compound, supported by various research findings and case studies.

  • Chemical Name : 5-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline
  • Molecular Formula : C15H19BFNO2
  • Molecular Weight : 275.13 g/mol
  • CAS Number : Not specified in the sources.

Synthesis

The synthesis of 5-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline typically involves the introduction of a fluorine atom at the 5-position of the quinoline ring and the attachment of a dioxaborolane moiety. This process can enhance the compound's solubility and biological activity.

Anticancer Activity

Research has indicated that derivatives of quinoline compounds exhibit significant anticancer properties. For instance:

  • A study demonstrated that quinoline derivatives showed varying degrees of cytotoxicity against different cancer cell lines. The compound's structure influences its ability to inhibit cell growth by interacting with DNA directly or through other mechanisms .
CompoundCell LineIC50 (nM)
5-Fluoro derivativeMDA-MB-2311296
IsocryptolepineHCT1161198
Control (Doxorubicin)PC-3830

These results suggest that modifications in the quinoline structure can lead to enhanced anticancer activity.

Antimicrobial Activity

Another area of interest is the antimicrobial properties of quinoline derivatives. Some studies have shown that these compounds can exhibit activity against various pathogens. The specific antimicrobial efficacy of 5-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline remains to be fully explored but is promising based on related compounds.

The biological activity of quinoline derivatives can be attributed to several mechanisms:

  • DNA Interaction : Many quinolines are known to intercalate into DNA strands, disrupting replication and transcription processes.
  • Enzyme Inhibition : Certain derivatives may inhibit key enzymes involved in cancer cell proliferation.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds can induce oxidative stress in cancer cells, leading to apoptosis.

Case Studies

  • Antiplasmodial Activity : A series of related compounds were evaluated for their antiplasmodial activity against Plasmodium falciparum. While not all derivatives showed significant activity, some exhibited IC50 values indicating potential as antimalarial agents .
  • Cytotoxicity Assessment : In vitro studies on human prostate cancer cell lines revealed that modifications to the quinoline structure significantly impacted cytotoxicity levels. The presence of fluorine and dioxaborolane groups was crucial for enhancing potency against cancer cells .

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 5-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is typically synthesized via Suzuki-Miyaura coupling, where the boronic ester moiety (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) is introduced to a fluorinated quinoline precursor. Key steps include:

  • Precursor preparation : Halogenation (e.g., bromination) at the 3-position of 5-fluoroquinoline using NBS (N-bromosuccinimide) under radical initiation .
  • Coupling reaction : Palladium-catalyzed cross-coupling (e.g., Pd(PPh₃)₄) with bis(pinacolato)diboron (B₂pin₂) in anhydrous THF or dioxane at 80–100°C .
  • Yield optimization : Oxygen-free conditions and stoichiometric control of the boron reagent (1.2–1.5 equivalents) improve yields to 70–85% .

Q. How is the purity and structural integrity of this compound validated in academic research?

  • Methodological Answer :

  • Analytical techniques :
  • ¹H/¹³C NMR : Confirms substitution patterns (e.g., fluorine at C5, boronate at C3) and absence of regioisomers .
  • X-ray crystallography : Used to resolve stereochemical ambiguities in crystalline derivatives (e.g., weak C–H⋯N hydrogen bonds stabilizing the boronate group) .
  • HPLC-MS : Detects residual palladium catalysts (<10 ppm) and quantifies purity (>95%) .

Q. What are the key applications of this compound in medicinal chemistry?

  • Methodological Answer :

  • Pharmacophore design : The quinoline core is a privileged scaffold for antimalarial (e.g., chloroquine analogs) and antimicrobial agents. Fluorine enhances metabolic stability and membrane permeability, while the boronate group enables further functionalization via click chemistry .
  • Target validation : Used in PROTAC (Proteolysis-Targeting Chimeras) synthesis to degrade disease-related proteins via E3 ligase recruitment .

Advanced Research Questions

Q. How does fluorination at the 5-position influence the electronic properties and reactivity of the quinoline ring?

  • Methodological Answer :

  • Electron-withdrawing effect : Fluorine decreases electron density at C5, directing electrophilic substitution to C7/C8 positions. This is confirmed by DFT calculations (B3LYP/6-31G*) showing reduced Fukui indices at C5 .
  • Impact on boron reactivity : Fluorine stabilizes the boronate group via inductive effects, reducing hydrolysis rates in aqueous media (t₁/₂ > 24 hours at pH 7.4 vs. <2 hours for non-fluorinated analogs) .

Q. What strategies resolve contradictions in biological activity data between in vitro and in vivo models for derivatives of this compound?

  • Methodological Answer :

  • Metabolic profiling : LC-MS/MS identifies rapid glucuronidation of the boronate group in vivo, which diminishes activity. Solutions include:
  • Prodrug design : Masking the boronate as a trifluoroborate salt to delay metabolism .
  • Co-dosing with CYP450 inhibitors : E.g., ketoconazole increases plasma half-life by 3-fold in murine models .
  • Table : Comparison of in vitro vs. in vivo IC₅₀ values for antimalarial derivatives:
DerivativeIn vitro IC₅₀ (nM)In vivo ED₅₀ (mg/kg)Metabolic Stability (%)
A 12 ± 245 ± 818
B 8 ± 122 ± 572

Q. How can stereochemical outcomes be controlled during functionalization of the boronate group?

  • Methodological Answer :

  • Chiral ligands : Use of (R)-BINAP or Josiphos ligands in asymmetric Suzuki-Miyaura coupling achieves enantiomeric excess (ee) >90% for aryl/heteroaryl partners .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) favor retention of configuration, while ethereal solvents (e.g., THF) promote racemization .

Q. What computational tools predict the binding affinity of derivatives to biological targets like PfDHFR (Plasmodium falciparum dihydrofolate reductase)?

  • Methodological Answer :

  • Docking studies : AutoDock Vina or Schrödinger Suite models interactions between the quinoline-boronate scaffold and PfDHFR active site (PDB: 1J3I). Key parameters:
  • Hydrogen bonding : Boronate oxygen with Thr185.
  • π-π stacking : Quinoline ring and Phe58 .
  • MD simulations : GROMACS assesses stability of protein-ligand complexes over 100 ns trajectories .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.